molecular formula C17H15FO5S B2972050 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate CAS No. 157671-99-3

2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate

Cat. No. B2972050
CAS RN: 157671-99-3
M. Wt: 350.36
InChI Key: VQPCKDIXGVQMCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of this exact compound, related compounds have been synthesized and studied. For instance, a series of 2-(4-methylsulfonylphenyl) indole derivatives have been designed and synthesized . The synthesis of these compounds involved various chemical reactions and techniques, which might be similar to those needed to synthesize “2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate”.

Scientific Research Applications

  • Fungicide Detection and Method Validation

    • A study by Linghu et al. (2015) developed a method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole (a compound related to your chemical of interest) in tomatoes and soil. This method uses ultra-performance liquid chromatography and is effective in trace analysis (Linghu et al., 2015).
  • Chemical Synthesis and Characterization

    • Gültekin et al. (2020) synthesized and characterized a compound similar to 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate. This study used various techniques like XRD, FT-IR, UV–Vis, and NMR, providing detailed information about its chemical and molecular properties (Gültekin et al., 2020).
  • Synthetic Applications in Organic Chemistry

    • Fang et al. (2020) developed a method for synthesizing oxazolyl sulfonyl fluorides, indicating potential applications of compounds like 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate in medicinal chemistry and drug discovery (Fang et al., 2020).
  • Fluorescent Molecular Probes

    • Diwu et al. (1997) synthesized compounds with sulfonyl and fluorophenyl groups, similar to your compound of interest. These compounds have been used as fluorescent molecular probes in studying biological events and processes, showcasing their potential in biological and chemical research (Diwu et al., 1997).
  • Electrolyte Additives in Lithium-Ion Batteries

    • Li et al. (2014) reported the use of fluorophenyl acetate, a compound related to 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate, as an electrolyte additive in lithium-ion batteries. This indicates the potential application of similar compounds in improving the performance of energy storage devices (Li et al., 2014).

Future Directions

The future research directions for this compound could involve further synthesis and characterization, investigation of its biological activities, and exploration of its potential therapeutic applications. The development of a monotherapy against inflammation due to microbial infection (dual antimicrobial/anti-inflammatory agent) with minimal adverse effects and high safety margin is one of the continuous trails .

properties

IUPAC Name

[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5S/c1-24(21,22)15-8-4-13(5-9-15)16(19)11-23-17(20)10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPCKDIXGVQMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-(4-fluorophenyl)acetate

Synthesis routes and methods

Procedure details

To a stirred solution of 4.45 g (28.9 mmol) of 4-fluorophenylacetic acid in 3.26 g (31.8 mmol) of triethylamine and 275 mL of acetonitrile was added 8.9 g (28.9 mmol) of 2-bromo-4'-(methylsulfonyl)acetophenone (prepared in Step 3) at ambient temperature. The reaction mixture was stirred for 30 minutes, concentrated in vacuo, and partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and concentrated in vacuo. Purification by silica gel chromatography with ethyl acetate/hexane (1:1) gave 6.87 g (68%) of 2-(4-fluorophenyl)-1-[2-[4-(methylsulfonyl) phenyl]-2-oxoethoxy]ethanone as a colorless solid: NMR (CDCl3) δ 3.08 (s, 3H), 3.79 (s, 2H), 5.35 (s, 2H), 7.06 (s, t, J=9 Hz, 2H), 7.32 (dd, J=6and 9 Hz, 2H), 8.06 (s, 4H).
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

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